molecular formula C21H23N3OS2 B2994499 N-(5-mesityl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)butanamide CAS No. 394238-59-6

N-(5-mesityl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)butanamide

Cat. No.: B2994499
CAS No.: 394238-59-6
M. Wt: 397.56
InChI Key: FXBGMYQHVAGTQY-UHFFFAOYSA-N
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Description

N-(5-mesityl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)butanamide is a useful research compound. Its molecular formula is C21H23N3OS2 and its molecular weight is 397.56. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

N-(5-mesityl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)butanamide and its derivatives have shown promise in the field of cancer research. Compounds incorporating the thiadiazole moiety, similar to the one , have been evaluated for their anticancer activity. For instance, a study demonstrated that specific thiadiazole derivatives were potent against Hepatocellular carcinoma cell lines, indicating their potential as anticancer agents (Gomha et al., 2017).

Herbicidal Activity

Research has also explored the use of thiadiazole derivatives in agriculture, particularly as herbicides. A study involving N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides showed moderate to good selective herbicidal activity against specific plant species, suggesting potential applications in weed control (Liu & Shi, 2014).

Crystal Structure Characterization

In the realm of material sciences, the characterization of thiadiazole derivatives is crucial for understanding their properties and potential applications. A recent study provided the first X-ray crystal structure characterization of 5-arylimino-1,3,4-thiadiazole derivatives, shedding light on their molecular structure and aiding in the design of new compounds (Moussa et al., 2023).

Antimicrobial Applications

Thiadiazole derivatives have also been investigated for their antimicrobial properties. A study synthesizing various thiadiazole derivatives, including those similar to the compound , revealed moderate antimicrobial activity, suggesting their potential use in combating microbial infections (Farag et al., 2009).

Anticonvulsant Properties

Some 1,3,4-thiadiazole derivatives have been studied for their potential anticonvulsant effects. Research has identified certain derivatives that offer protection against seizures in animal models, indicating the possibility of developing new antiepileptic drugs (Luszczki et al., 2015).

Electrocatalysis

In the field of electrocatalysis, nitrogen-doped carbon materials derived from thiadiazole compounds have shown significant activity. Such materials have been used as catalysts in the electrochemical synthesis of hydrogen peroxide, demonstrating the versatility of thiadiazole derivatives in various chemical processes (Fellinger et al., 2012).

Corrosion Inhibition

Thiadiazole derivatives have been investigated for their role in corrosion inhibition. Studies have shown that certain thiadiazole compounds can effectively prevent corrosion in various industrial applications, suggesting their utility in material protection and maintenance (Zhang et al., 2020).

Properties

IUPAC Name

2-phenylsulfanyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS2/c1-5-17(26-16-9-7-6-8-10-16)19(25)22-21-24-23-20(27-21)18-14(3)11-13(2)12-15(18)4/h6-12,17H,5H2,1-4H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBGMYQHVAGTQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)C2=C(C=C(C=C2C)C)C)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.